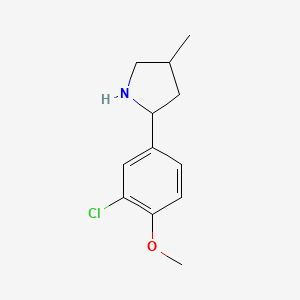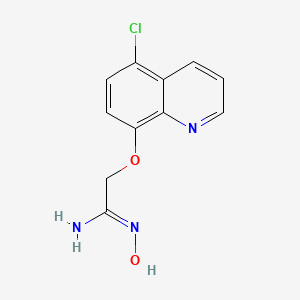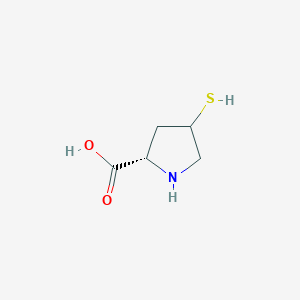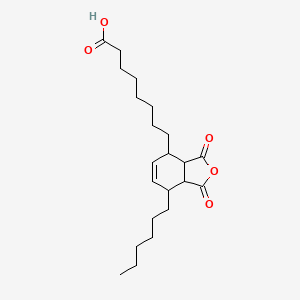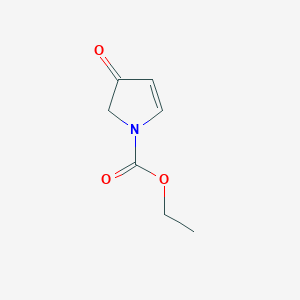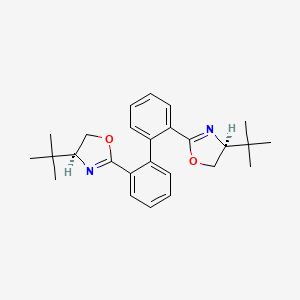
2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound featuring two oxazoline rings attached to a biphenyl core The presence of the tert-butyl groups adds steric hindrance, influencing the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of oxazoline rings from corresponding amino alcohols and carboxylic acids. The reaction conditions often include the use of dehydrating agents to facilitate the cyclization process. For instance, the reaction between 4-tert-butylphenylglycine and 2-bromobenzoyl chloride in the presence of a base like triethylamine can yield the desired oxazoline rings .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl core, especially at positions ortho to the oxazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through its oxazoline rings and biphenyl core. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The pathways involved may include coordination with metal ions and interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- 2,2’-Bis((S)-4-(ethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- 2,2’-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
Uniqueness
The uniqueness of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl lies in the presence of the bulky tert-butyl groups, which significantly influence its chemical reactivity and stability compared to its analogs. This steric hindrance can lead to unique catalytic properties and selectivity in chemical reactions .
Properties
Molecular Formula |
C26H32N2O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-2-[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H32N2O2/c1-25(2,3)21-15-29-23(27-21)19-13-9-7-11-17(19)18-12-8-10-14-20(18)24-28-22(16-30-24)26(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-/m1/s1 |
InChI Key |
LJWGDPWOMPINOU-FGZHOGPDSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)


![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
